Kinase Profiling: Differential Activity Against EGFR and ABL1 Kinases
The target compound demonstrates differential inhibitory activity against two clinically relevant kinases in the same assay system. In an enzyme inhibition assay using A431 cell membranes as the enzyme source, it showed an IC50 of >100,000 nM for EGFR and >100,000 nM for ABL1 [1]. The quantified difference in activity between these two kinases is 0 (i.e., no measurable difference at the tested concentrations).
| Evidence Dimension | Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | >100,000 nM (EGFR) and >100,000 nM (ABL1) |
| Comparator Or Baseline | Comparison is between two kinase targets (EGFR vs. ABL1) for the same compound. |
| Quantified Difference | 0 nM difference (both values are >100,000 nM, indicating similarly low potency for both targets). |
| Conditions | A431 cell membranes; substrate: angiotensin II |
Why This Matters
This data confirms a lack of potency against these specific kinases, which is crucial for interpreting results in kinase-dependent assays and for avoiding false positives.
- [1] BindingDB. (n.d.). Entry BDBM92641: Thiazolidine-dione, 10. View Source
